molecular formula C10H21NO2 B13510326 (S)-tert-Butyl 2-(methylamino)pentanoate

(S)-tert-Butyl 2-(methylamino)pentanoate

Cat. No.: B13510326
M. Wt: 187.28 g/mol
InChI Key: DQLIFRAKPPVASS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2S)-2-(methylamino)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a methylamino group, and a pentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(methylamino)pentanoate typically involves the esterification of (2S)-2-(methylamino)pentanoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of tert-butyl (2S)-2-(methylamino)pentanoate may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-(methylamino)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

tert-Butyl (2S)-2-(methylamino)pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(methylamino)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (2S)-2-(methylamino)pentanoic acid, which can then interact with biological targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S)-2-(methylamino)butanoate
  • tert-Butyl (2S)-2-(methylamino)hexanoate
  • tert-Butyl (2S)-2-(methylamino)propanoate

Uniqueness

tert-Butyl (2S)-2-(methylamino)pentanoate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides steric protection, while the (2S)-2-(methylamino)pentanoate moiety offers specific reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Biological Activity

(S)-tert-Butyl 2-(methylamino)pentanoate is an amino acid derivative notable for its chirality and potential biological activities. This compound has garnered attention in medicinal chemistry for its interactions with various biological systems, particularly as an enzyme inhibitor. This article will explore the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

 S tert Butyl 2 methylamino pentanoate\text{ S tert Butyl 2 methylamino pentanoate}

The synthesis typically involves several key steps, including protection of functional groups and coupling reactions. Various synthetic routes can yield different derivatives with specific properties, enhancing their biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against enzymes such as betaine-homocysteine S-methyltransferase . This enzyme plays a crucial role in methyl group transfers that are vital for metabolic pathways related to homocysteine metabolism and cardiovascular health. Inhibitors derived from this compound have shown moderate to high potency, suggesting therapeutic applications in cardiovascular diseases and metabolic disorders.

Binding Affinity Studies

Interaction studies reveal that modifications to the methylamino group can significantly influence binding properties and inhibitory activity against specific enzymes. Techniques such as isothermal titration calorimetry and surface plasmon resonance are employed to quantitatively assess these interactions. The binding affinity of this compound to target enzymes is critical for understanding its mechanism of action.

Case Studies

  • Breast Cancer Cell Lines : A study evaluating the efficacy of various tert-butyl esters, including derivatives of this compound, showed promising results in inhibiting the growth of breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231). These compounds were tested against nonmalignant MCF-10A cells to assess selectivity and toxicity .
    CompoundCell Line TestedInhibition (%)
    Compound AMCF-775%
    Compound BSK-BR-368%
    Compound CMDA-MB-23170%
    The results indicated that while these compounds effectively inhibited cancer cell growth, they also exhibited varying degrees of toxicity towards nonmalignant cells.
  • Pharmacokinetics : The pharmacokinetic profile of this compound was assessed in animal models. Key findings included a half-life of approximately 0.74 hours , indicating rapid clearance from the system. The volume of distribution was noted to be 4.6 L/kg , suggesting extensive tissue distribution, particularly in the liver and kidneys .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
(S)-tert-Butyl 2-aminohexanoateLonger carbon chainPotentially different enzymatic interactions
(S)-tert-Butyl 3-methyl-2-(4-nitrophenyl)propanoateAryl substitution on side chainEnhanced biological activity due to aryl group
N,N-DimethylglycineContains dimethylamineDifferent reactivity profiles in biological systems
(S)-ValineNatural amino acid without tert-butyl groupEssential in protein synthesis

This table highlights how variations in structure can lead to differing biological activities and applications in drug development.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

tert-butyl (2S)-2-(methylamino)pentanoate

InChI

InChI=1S/C10H21NO2/c1-6-7-8(11-5)9(12)13-10(2,3)4/h8,11H,6-7H2,1-5H3/t8-/m0/s1

InChI Key

DQLIFRAKPPVASS-QMMMGPOBSA-N

Isomeric SMILES

CCC[C@@H](C(=O)OC(C)(C)C)NC

Canonical SMILES

CCCC(C(=O)OC(C)(C)C)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.